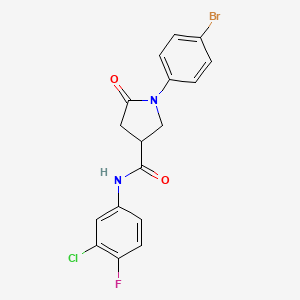![molecular formula C16H17NO2 B11533640 5-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol](/img/structure/B11533640.png)
5-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol is an organic compound known for its unique chemical structure and properties. This compound belongs to the class of Schiff bases, which are characterized by the presence of an imine group (C=N) connected to an aromatic ring. Schiff bases are widely studied due to their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol typically involves the condensation reaction between 3,4-dimethylaniline and 2-hydroxy-3-methoxybenzaldehyde. This reaction is catalyzed by an acid or base and is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:
- Dissolve 3,4-dimethylaniline and 2-hydroxy-3-methoxybenzaldehyde in ethanol.
- Add a catalytic amount of acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
- Reflux the reaction mixture for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
5-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of 5-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol can be compared with other Schiff bases and related compounds:
N-[(E)-(3,5-BIS{(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL}PHENYL)METHYLIDENE]-2,4-DIMETHYLANILINE: Similar structure but with different substituents, leading to variations in chemical and biological properties.
2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxyphenol: Another Schiff base with a similar core structure but different functional groups, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
5-[(3,4-dimethylphenyl)iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C16H17NO2/c1-11-4-6-14(8-12(11)2)17-10-13-5-7-16(19-3)15(18)9-13/h4-10,18H,1-3H3 |
InChI Key |
XGOAUTQWMQOUJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC(=C(C=C2)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(decyloxy)-N-{2-[(4-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11533558.png)
![2-({2-methoxy-4-[(E)-{(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)benzonitrile](/img/structure/B11533566.png)
![{[Methyl(methylsulfonyl)amino]methyl}(morpholin-4-ylmethyl)phosphinic acid](/img/structure/B11533574.png)

![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-cyclohexyl-2-oxoacetamide](/img/structure/B11533594.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11533602.png)

![2-(3,4-dichlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11533611.png)
![4-(prop-2-en-1-yloxy)-N'-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide](/img/structure/B11533612.png)
![(2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine](/img/structure/B11533617.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-bromophenyl)acetamide](/img/structure/B11533625.png)
![4-bromo-N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11533645.png)
![N-(2,5-dichlorophenyl)-2-{(2E)-2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B11533653.png)
![4-(4-methoxy-3-methylphenyl)-N'-[(E)-(3-methoxy-4-methylphenyl)methylidene]butanehydrazide](/img/structure/B11533658.png)
